2,3,3',4,4'-Pentabromodiphenyl ether
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by specific structural and nomenclatural features. The compound is registered under Chemical Abstracts Service number 373594-78-6 and maintains the molecular formula C₁₂H₅Br₅O with a molecular weight of 564.7 grams per mole. The International Union of Pure and Applied Chemistry name for this substance is 1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene, which accurately describes the distribution of bromine atoms across the diphenyl ether backbone.
The compound is systematically known by several nomenclatural designations within scientific literature. The most commonly used designation is Polybrominated Diphenyl Ether 105, reflecting its position within the standardized numbering system for polybrominated diphenyl ether congeners. Alternative nomenclatural forms include 2,3,3',4,4'-Pentabromodiphenyl oxide and Benzene, 1,2,3-tribromo-4-(3,4-dibromophenoxy)-, each emphasizing different aspects of the compound's structural characteristics.
The structural configuration of this compound consists of two phenyl rings connected through an oxygen bridge, with bromine atoms occupying specific positions on both rings. The numbering system follows established conventions for diphenyl ether compounds, where the first ring contains bromine atoms at positions 2, 3, and 4, while the second ring features bromine substitution at positions 3 and 4. This asymmetric distribution of bromine atoms contributes to the compound's unique physical and chemical properties compared to other pentabrominated congeners.
Position within Polybrominated Diphenyl Ethers Class
This compound occupies a distinct position within the broader class of polybrominated diphenyl ethers, which encompasses 209 possible congeners with varying degrees of bromination. The polybrominated diphenyl ether family follows the general formula C₁₂H₍₁₀₋ₓ₎BrₓO, where x represents the number of bromine atoms ranging from 1 to 10. Within this extensive family, this compound belongs to the pentabrominated subgroup, which contains 46 possible isomers distinguished by different bromination patterns.
The pentabrominated diphenyl ether congeners are numbered from 82 to 127 according to the standardized nomenclature system established for polybrominated diphenyl ethers. This compound, designated as congener 105, represents one of the less abundant members of this subgroup when compared to the dominant congeners found in commercial formulations. Commercial pentabrominated diphenyl ether technical mixtures are primarily composed of tetrabrominated and pentabrominated congeners, with 2,2',4,4'-tetrabrominated diphenyl ether (congener 47) and 2,2',4,4',5-pentabrominated diphenyl ether (congener 99) comprising the majority of the mixture.
The distribution pattern of bromine atoms in this compound distinguishes it from other pentabrominated congeners through its specific arrangement. Unlike the more abundant congener 99, which features a symmetrical distribution of bromine atoms, congener 105 exhibits an asymmetric pattern that influences its environmental behavior and biological interactions. This structural difference affects the compound's physical properties, including its octanol-water partition coefficient, which has been reported as 5.65, indicating strong lipophilic characteristics.
| Congener | Name | Fraction in Commercial Mix | Environmental Abundance |
|---|---|---|---|
| 47 | 2,2',4,4'-tetrabrominated diphenyl ether | 38-42% | High |
| 99 | 2,2',4,4',5-pentabrominated diphenyl ether | 45-49% | High |
| 100 | 2,2',4,4',6-pentabrominated diphenyl ether | 7.8-13% | Moderate |
| 105 | 2,3,3',4,4'-pentabrominated diphenyl ether | <1% | Low |
| 153 | 2,2',4,4',5,5'-hexabrominated diphenyl ether | 5.3-5.4% | Moderate |
Historical Context and Development
The historical development of this compound is intrinsically linked to the broader evolution of brominated flame retardant technology and environmental monitoring capabilities. The first detection of polybrominated diphenyl ethers in environmental samples occurred in 1981 when these compounds were identified in pike from the Swedish river Viskan, marking the beginning of systematic environmental monitoring for this chemical class. However, specific identification and quantification of individual congeners, including this compound, required the development of more sophisticated analytical techniques in subsequent decades.
The recognition of this compound as a distinct environmental contaminant emerged gradually through advances in analytical chemistry and mass spectrometry. Early environmental studies focused primarily on the most abundant polybrominated diphenyl ether congeners found in commercial formulations, particularly congeners 47 and 99. The identification of less abundant congeners like 105 required improvements in analytical sensitivity and selectivity, enabling researchers to detect and quantify trace levels of these compounds in environmental matrices.
The compound gained increased scientific attention following the exponential increase in polybrominated diphenyl ether levels reported in human breast milk from Swedish mothers during the 1990s, which demonstrated a doubling time of approximately five years. This alarming trend prompted expanded monitoring efforts that included comprehensive congener-specific analyses, leading to the identification of numerous previously undetected polybrominated diphenyl ether congeners, including this compound.
The regulatory landscape surrounding polybrominated diphenyl ethers underwent significant changes during the early 2000s, culminating in the inclusion of commercial pentabrominated diphenyl ether formulations in the Stockholm Convention on Persistent Organic Pollutants. While this compound was not a major component of commercial formulations, its environmental presence and persistence characteristics positioned it within the broader regulatory framework addressing polybrominated diphenyl ether contamination.
Significance in Environmental Chemistry and Toxicology
This compound demonstrates significant importance in environmental chemistry and toxicological research due to its persistence, bioaccumulation potential, and neurotoxic properties. The compound exhibits exceptional environmental stability, with its bromine-carbon bonds conferring resistance to degradation processes that readily affect other organic contaminants. This persistence, combined with its lipophilic nature as evidenced by its high octanol-water partition coefficient of 5.65, facilitates its accumulation in biological tissues and its transportation through environmental compartments.
Properties
IUPAC Name |
1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPWAGZGYNOKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879917 | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373594-78-6 | |
| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of bromine and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of unwanted by-products and to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, resulting in the formation of less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia are used under controlled temperatures and pressures.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,3,3’,4,4’-Pentabromodiphenyl ether.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Scientific Research Applications
Flame Retardancy
Overview:
2,3,3',4,4'-Pentabromodiphenyl ether is widely used in the production of flame-retardant materials. It is incorporated into various products to reduce flammability and enhance fire safety.
Applications:
- Textiles: Used in upholstery and clothing to meet fire safety standards.
- Electronics: Incorporated into circuit boards and casings to prevent ignition during overheating.
- Building Materials: Added to insulation materials and coatings to improve fire resistance.
Case Study:
A study conducted on the effectiveness of brominated flame retardants in textile applications demonstrated that fabrics treated with this compound exhibited significantly improved resistance to ignition compared to untreated fabrics. This study highlighted the compound's ability to delay combustion and reduce the spread of flames .
Environmental Impact and Regulations
Overview:
Despite its benefits in fire safety, this compound has raised environmental concerns due to its persistence and bioaccumulation potential.
Regulatory Actions:
- The European Union has included this compound in its list of substances of very high concern (SVHC) under the REACH regulation due to its hazardous properties.
- Several countries have implemented bans or restrictions on the use of PBDEs in consumer products.
Data Table: Regulatory Status of this compound
| Region | Regulation Status | Year Implemented |
|---|---|---|
| European Union | Listed as SVHC under REACH | 2017 |
| United States | Phase-out initiated under TSCA | 2004 |
| Canada | Prohibited in certain consumer products | 2016 |
Alternatives and Research Directions
Overview:
Research is ongoing to find safer alternatives to brominated flame retardants due to their environmental impact.
Emerging Alternatives:
- Non-Halogenated Flame Retardants: These include phosphorous-based compounds that provide similar fire resistance without the associated risks of halogenated compounds.
- Bio-Based Flame Retardants: Derived from natural sources, these alternatives aim to reduce toxicity and environmental persistence.
Case Study:
A comparative analysis of non-halogenated flame retardants revealed that some formulations could achieve equivalent flame retardancy levels as this compound while demonstrating lower toxicity profiles. This shift is crucial for industries seeking compliance with stringent regulations while maintaining product safety .
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’-Pentabromodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and disrupt normal cellular functions. It can also interfere with endocrine signaling pathways, leading to hormonal imbalances and adverse health effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected PBDEs
| Congener | Bromine Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Log Kow<sup>a</sup> | Commercial Mixture Presence |
|---|---|---|---|---|---|
| BDE-28 | 2,4,4′-Tribromo | C₁₂H₇Br₃O | 406.9 | 5.8–6.2 | PentaBDE |
| BDE-47 | 2,2′,4,4′-Tetrabromo | C₁₂H₆Br₄O | 485.7 | 6.8–7.0 | PentaBDE |
| BDE-99 | 2,2′,4,4′,5-Pentabromo | C₁₂H₅Br₅O | 564.7 | 7.3–7.5 | PentaBDE (major component) |
| BDE-100 | 2,2′,4,4′,6-Pentabromo | C₁₂H₅Br₅O | 564.7 | 7.0–7.3 | PentaBDE |
| BDE-153 | 2,2′,4,4′,5,5′-Hexabromo | C₁₂H₄Br₆O | 643.6 | 8.1–8.4 | OctaBDE |
Key Observations :
- BDE-99’s additional bromine at the 5-position increases its molecular weight and lipophilicity compared to BDE-47, enhancing its persistence in fatty tissues .
Environmental Prevalence and Human Exposure
Table 2: Environmental and Human Tissue Concentrations of PBDEs
| Congener | Median Concentration in Household Dust (ng/g)<sup>b</sup> | Detection Frequency in Human Serum (%)<sup>c</sup> | Half-Life in Humans (Years)<sup>d</sup> |
|---|---|---|---|
| BDE-28 | 1.8 | 20% | 1.5–2.0 |
| BDE-47 | 13.2 | 93% | 2.0–3.0 |
| BDE-99 | 62.6 | 40% | 3.0–4.0 |
| BDE-100 | 9.79 | 40% | 2.5–3.5 |
| BDE-153 | 83.8 | 7% | >10 |
<sup>b</sup>Data from U.S. household dust studies ; <sup>c</sup>Detection in dogs from the Dog Aging Project ; <sup>d</sup>Estimated half-lives based on metabolic stability .
Key Findings :
- BDE-99 is the second-most abundant congener in PentaBDE mixtures after BDE-47, dominating in U.S. dust samples due to its use in consumer products .
- Despite lower detection frequency in serum compared to BDE-47, BDE-99’s longer half-life suggests prolonged retention in humans .
Toxicological Profiles and Mechanisms
Table 3: Comparative Toxicity Endpoints in Animal Models
| Congener | Thyroid Disruption<sup>e</sup> | Neurodevelopmental Effects<sup>f</sup> | Estrogenic Activity<sup>g</sup> |
|---|---|---|---|
| BDE-28 | Moderate | Upregulated HPG/HPT genes | Weak |
| BDE-47 | High | Impaired learning/memory | Moderate |
| BDE-99 | High | Downregulated HPA/HPT genes | Weak |
| BDE-153 | Low | Reduced motor function | None |
<sup>e</sup>Inhibition of thyroid deiodinases ; <sup>f</sup>Zebrafish gene expression studies ; <sup>g</sup>Estrogen receptor binding .
Mechanistic Insights :
- BDE-99 disrupts thyroid hormone homeostasis by inhibiting deiodinase enzymes, critical for converting thyroxine (T4) to active triiodothyronine (T3) .
- In zebrafish, BDE-99 exposure caused downregulation of hypothalamic-pituitary-thyroid (HPT) axis genes , contrasting with BDE-28’s upregulation .
- Metabolites like 6-OH-BDE-99 exhibit higher endocrine-disrupting potency than the parent compound .
Regulatory Status and Global Trends
Biological Activity
2,3,3',4,4'-Pentabromodiphenyl ether (commonly referred to as BDE-106) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, understanding their biological activity is crucial. This article reviews the biological effects of BDE-106, focusing on its interactions with biological systems, toxicological data, and implications for human health.
- Chemical Name : this compound
- CAS Number : 32534-81-9
- Molecular Formula : C12H4Br5O
Biological Activity Overview
Research indicates that BDE-106 exhibits various biological activities that may pose risks to human health and the environment. Key areas of focus include endocrine disruption, neurotoxicity, and metabolic effects.
Endocrine Disruption
BDE-106 has been shown to interact with thyroid hormone receptors. Studies indicate that it can mimic thyroid hormones, potentially leading to hormonal imbalances:
| Study | Findings |
|---|---|
| Affinity for thyroid hormone receptors was noted, suggesting potential endocrine-disrupting effects. | |
| Chronic exposure resulted in altered thyroid hormone levels in animal models. |
Neurotoxicity
Neurotoxic effects have been documented in various studies:
- Neurobehavioral Changes : Exposure during critical developmental periods has been linked to neurobehavioral alterations in rodent models. For instance, neonatal exposure to BDE-106 led to significant behavioral changes later in life .
| Study | Findings |
|---|---|
| Reports of liver degeneration and altered liver enzymes due to exposure during brain development phases. |
Metabolic Effects
BDE-106 undergoes metabolic transformations that can lead to the formation of hydroxylated metabolites which may exhibit different biological activities compared to the parent compound:
Case Studies
- Animal Studies on Toxicity
- Human Exposure Assessment
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 2,3,3',4,4'-Pentabromodiphenyl ether in environmental and biological matrices?
- Methodology : Use gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with isotope dilution for high sensitivity. Congener-specific separation requires DB-5HT or equivalent columns. Cleanup steps involve silica gel/sulfuric acid layers to remove interferents like lipids (e.g., cholesterol) that suppress ionization .
- Standards : Employ EPA Method 1614-compliant solutions (e.g., 100–150 ng/mL in toluene) for calibration. Note that isomer-specific standards for BDE-XX remain limited, requiring cross-validation with structurally similar congeners (e.g., BDE-99) .
Q. What are the primary toxicological endpoints associated with this compound?
- Key Findings : Hepatotoxicity (elevated liver enzymes), thyroid hormone disruption (T4 suppression), and neurodevelopmental effects (altered spontaneous behavior in mice) are observed in animal models. These effects are dose-dependent, with LOAEL values ~1 mg/kg/day for pentaBDE mixtures .
- Experimental Design : Subchronic exposure studies (14–90 days) in rodents are standard, with endpoints including histopathology, hormone assays, and behavioral tests (e.g., open-field assays) .
Q. How does its environmental persistence influence biomonitoring study design?
- Persistence Metrics : PBDEs exhibit log Kow values >6, leading to bioaccumulation in adipose tissue. Half-lives in humans range from 2–12 years, necessitating longitudinal sampling in cohorts to assess temporal trends .
- Sampling Strategies : Prioritize lipid-rich matrices (e.g., breast milk, serum) and environmental sinks (sediments, household dust). Congener-specific analysis is critical due to isomer-dependent degradation rates .
Advanced Research Questions
Q. How can proteomic approaches elucidate mechanisms of neurodevelopmental toxicity?
- Methodology : Neonatal exposure models (e.g., NMRI mice) combined with 2D fluorescence difference gel electrophoresis (2D-DIGE) and MALDI-ToF-MS identify protein expression changes. Key pathways include synaptic plasticity (Gap-43, stathmin) and mitochondrial energy metabolism (α-enolase, ATP synthase β) .
- Data Interpretation : Focus on dose-response relationships during critical neurodevelopmental windows (e.g., postnatal days 10–21 in mice) to link proteomic changes to behavioral deficits .
Q. How to reconcile contradictions between environmental stabilization and increasing human exposure trends?
- Case Study : While PBDE levels in aquatic biota (e.g., pike) stabilized post-2000, human breast milk concentrations increased exponentially (1972–1997). This discrepancy may reflect delayed biomagnification, indoor exposure (dust), or congener-specific kinetics .
- Mitigation : Use paired environmental-human matrices (e.g., dust-serum) in cohort studies. Model congener-specific bioaccessibility using fugacity-based approaches .
Q. What challenges arise in congener-specific risk assessment for understudied isomers like BDE-XX?
- Data Gaps : Limited toxicokinetic data (absorption, metabolism) and isomer-specific toxicity thresholds. Extrapolation from structurally similar congeners (e.g., BDE-99) introduces uncertainty .
- Solutions : Prioritize in vitro assays (e.g., CYP450 inhibition) and read-across methodologies. Develop QSAR models to predict isomer-specific binding affinities for thyroid receptors .
Critical Research Gaps
- Regional Exposure Variability : Limited data on BDE-XX in developing regions (e.g., India), where informal e-waste recycling may drive unique exposure pathways .
- Carcinogenicity : No long-term carcinogenesis studies exist for this congener; prioritize rodent bioassays with transplacental exposure models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
